1-ethyl-2-oxo-N-(p-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-2-oxo-N-(p-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic organic compound belonging to the naphthyridine family This compound is characterized by its unique structure, which includes a naphthyridine core, an ethyl group, and a p-tolyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-2-oxo-N-(p-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and ethyl acetoacetate.
Introduction of the Ethyl Group: The ethyl group is introduced via alkylation reactions using ethyl halides under basic conditions.
Attachment of the p-Tolyl Group: The p-tolyl group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.
Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction, typically using carboxylic acid derivatives and amines.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-2-oxo-N-(p-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced naphthyridine derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the aromatic ring and the naphthyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted naphthyridine derivatives.
Scientific Research Applications
1-ethyl-2-oxo-N-(p-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of anti-cancer and anti-inflammatory drugs.
Material Science: It is explored for its use in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is used in biological assays to study its effects on various cellular processes and pathways.
Mechanism of Action
The mechanism of action of 1-ethyl-2-oxo-N-(p-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling and responses.
DNA Intercalation: The compound can intercalate into DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide: Lacks the p-tolyl group, which may affect its biological activity and chemical properties.
1-ethyl-2-oxo-N-(phenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide: Contains a phenyl group instead of a p-tolyl group, leading to differences in reactivity and applications.
Uniqueness
1-ethyl-2-oxo-N-(p-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the p-tolyl group, in particular, may enhance its interactions with molecular targets and improve its efficacy in various applications.
Properties
IUPAC Name |
1-ethyl-N-(4-methylphenyl)-2-oxo-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-3-21-16-13(5-4-10-19-16)11-15(18(21)23)17(22)20-14-8-6-12(2)7-9-14/h4-11H,3H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYWMRYWBSJRFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.